molecular formula C7H9ClF3N3 B13721895 2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride

2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride

Cat. No.: B13721895
M. Wt: 227.61 g/mol
InChI Key: BFAMYPIETFSRCO-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride typically involves a [3+2] cycloaddition reaction. This reaction employs trifluoromethyl N-acylhydrazones or trifluoroacetohydrazonoyl bromides as building blocks, reacting with maleimides under mild conditions . Another method involves the use of methyl hydrazine hydrochloride, which undergoes lithiation followed by trapping with electrophiles .

Industrial Production Methods

Industrial production of this compound can be scaled up using the aforementioned synthetic routes. The use of cost-effective and thermally stable catalysts, such as Amberlyst-70, can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated pyrazole derivatives, while substitution reactions can introduce various functional groups at the trifluoromethyl position .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is unique due to its fused ring structure and the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C7H9ClF3N3

Molecular Weight

227.61 g/mol

IUPAC Name

2-methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride

InChI

InChI=1S/C7H8F3N3.ClH/c1-13-6(7(8,9)10)4-2-11-3-5(4)12-13;/h11H,2-3H2,1H3;1H

InChI Key

BFAMYPIETFSRCO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CNCC2=N1)C(F)(F)F.Cl

Origin of Product

United States

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